(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
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Overview
Description
(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its high physiological activity.
2-Amino-1-cyclopentanecarboxylic acid: Used in the synthesis of various pharmaceuticals and as a research tool in medicinal chemistry.
Uniqueness
(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(1S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQREDVYBIZGK-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=C1C=C(C=C2)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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